3,4-Dibromobicyclo[3.2.1]octa-2,6-diene
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Overview
Description
3,4-Dibromobicyclo[321]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene typically involves the bromination of bicyclo[3.2.1]octa-2,6-diene. This reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for 3,4-Dibromobicyclo[32This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]octa-2,6-diene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce functional groups at the brominated positions.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or neutral conditions.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Regeneration of the parent bicyclo[3.2.1]octa-2,6-diene.
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 3 and 4 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often proceed through the formation of carbocation intermediates, which can then undergo further transformations .
Comparison with Similar Compounds
2,4-Dibromobicyclo[3.2.1]octane: Similar structure but different bromination pattern.
Bicyclo[3.2.1]octa-2,6-diene: Parent compound without bromine atoms.
3,4-Dichlorobicyclo[3.2.1]octa-2,6-diene: Chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene is unique due to the presence of bromine atoms, which significantly influence its reactivity and potential applications. The bromine atoms make it more reactive towards nucleophiles and electrophiles compared to its non-brominated or chlorinated analogs.
Properties
CAS No. |
65824-27-3 |
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Molecular Formula |
C8H8Br2 |
Molecular Weight |
263.96 g/mol |
IUPAC Name |
3,4-dibromobicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H8Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6,8H,3H2 |
InChI Key |
FBVJWNVLZGIMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C(=C2)Br)Br |
Origin of Product |
United States |
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